N-propyl-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-propyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUYDNALIJKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879178 | |
| Record name | ADENINE,N6-PROPYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Propyl 9h Purin 6 Amine
Established Synthetic Routes for N6-Substituted Purines
The formation of N6-substituted purines like N-propyl-9H-purin-6-amine is commonly achieved through well-established synthetic pathways that involve either building the purine (B94841) ring system with the substituent already in place or, more frequently, modifying a pre-existing purine scaffold.
Nucleophilic Substitution Reactions on the Purine Nucleus
A prevalent and versatile method for the synthesis of N6-substituted purines is the nucleophilic aromatic substitution (SNAr) reaction on a purine ring bearing a suitable leaving group at the C6 position. tandfonline.comnih.gov The most common starting material for this approach is 6-chloropurine (B14466). nih.govmdpi.com
The reaction involves the displacement of the chlorine atom at the C6 position of the purine ring by an incoming nucleophile, in this case, n-propylamine. prepchem.comgoogle.com This reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The general scheme for this reaction is as follows:
6-Chloropurine + n-Propylamine → this compound + HCl
This method is widely applicable for the synthesis of a variety of N6-alkylated and N6-arylated purine derivatives. tandfonline.comnih.gov The reactivity of the 6-halopurine is crucial, with 6-chloropurine being a common and effective substrate. nih.gov
A specific example of this methodology involves reacting 6-chloropurine with N-propyl-1H-pyrrol-1-amine in isopropanol (B130326) at 80°C for 4 hours. After workup and purification, N-propyl-(1H-pyrrol-1-yl)-9H-purin-6-amine was obtained in a 41% yield. google.com In another instance, 6-chloropurine was reacted with N-(1H-indol-1-yl)-N-propylamine in 1-methyl-2-pyrrolidinone (B7775990) at 120°C for six hours, yielding N-(1H-indol-1-yl)-N-propyl-9H-purin-6-amine with a 25% yield after purification. prepchem.com
The table below summarizes findings from various studies on nucleophilic substitution for the synthesis of N6-substituted purines.
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine | N-propyl-1H-pyrrol-1-amine | Isopropanol | 80 | 4 | 41 | google.com |
| 6-Chloropurine | N-(1H-indol-1-yl)-N-propylamine | 1-Methyl-2-pyrrolidinone | 120 | 6 | 25 | prepchem.com |
Alkylation Strategies for this compound Formation
Direct alkylation of the adenine (B156593) core at the N6 position presents an alternative route. However, controlling the regioselectivity of alkylation on the purine ring system can be challenging due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9, in addition to the exocyclic amino group). ub.eduresearchgate.net
One advanced strategy that can be employed for the selective N6-alkylation of adenine is the Mitsunobu reaction. researchgate.net This reaction allows for the coupling of a primary or secondary alcohol with adenine under mild conditions, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tandfonline.comnih.gov This method offers a milder alternative to the traditional SNAr of 6-chloropurine. researchgate.net The reaction proceeds with an inversion of stereochemistry at the alcohol carbon center. rsc.org
While direct N-alkylation of the exocyclic amino group is one possibility, the more common approach for synthesizing this compound involves the alkylation of the purine ring itself, followed by the introduction of the propylamino group as described in the nucleophilic substitution section.
Reaction Condition Optimization and Control
Optimizing reaction conditions is paramount to maximize the yield and purity of the desired product, this compound. Key parameters that are manipulated include temperature, solvent, and the use of catalysts.
Influence of Temperature, Solvent Systems, and Catalytic Systems on Yield and Regioselectivity
The choice of solvent, temperature, and catalyst can significantly impact the outcome of the synthesis. For the nucleophilic substitution of 6-chloropurine with n-propylamine, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the purine starting material. The reaction temperature is also a critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of side products. For instance, a reaction of 6-chloropurine with N-(1H-indol-1-yl)-N-propylamine was conducted at 120°C in 1-methyl-2-pyrrolidinone. prepchem.com
In the context of alkylation reactions, the choice of base and solvent is crucial for controlling regioselectivity. ub.edu For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor the N9-alkylation product regioselectively. ub.edu Catalytic systems, such as those used in Mitsunobu reactions (e.g., PPh₃/DEAD), are essential for activating the alcohol for nucleophilic attack by the purine nitrogen. tandfonline.comnih.gov Lewis acids like tin(IV) chloride (SnCl₄) can be used to catalyze the glycosylation of purines, influencing the regioselectivity of the reaction. nih.govscispace.com
The table below illustrates the effect of different reaction conditions on the synthesis of N-substituted purines.
| Reaction Type | Starting Material | Reagents | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropurine | N-(1H-indol-1-yl)-N-propylamine | 1-Methyl-2-pyrrolidinone | 120°C | Demonstrates the use of a high-boiling polar aprotic solvent. | prepchem.com |
| Alkylation | 6-Chloropurine | Alkyl halide, Tetrabutylammonium hydroxide | - | - | Tetrabutylammonium hydroxide favors N9-alkylation. | ub.edu |
| Mitsunobu Reaction | Purine, Alcohol | PPh₃, DEAD/DIAD | THF | 0°C to RT | Mild conditions for N-alkylation. | tandfonline.com |
| Glycosylation | 6-Chloropurine | Glycosyl donor, SnCl₄ | Acetonitrile (B52724) | Room Temp | SnCl₄ catalysis can lead to high N9 regioselectivity. | scispace.comacs.org |
Regioselectivity Control in N-alkylation of Purine Scaffolds (e.g., N7 vs. N9 Isomerism)
A significant challenge in the synthesis of N-substituted purines is controlling the site of alkylation, as the purine ring has multiple nitrogen atoms that can act as nucleophiles. The primary competition is often between the N7 and N9 positions. nih.gov The thermodynamically more stable N9 isomer is generally the major product in many alkylation reactions. nih.govacs.org
Several factors influence the N7 versus N9 regioselectivity:
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can favor the formation of the less sterically hindered N9 isomer.
Solvent: The polarity of the solvent can influence the site of alkylation. scispace.com
Reaction Conditions: Kinetic versus thermodynamic control can dictate the product distribution. Kinetically controlled conditions (e.g., lower temperatures) may favor the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) typically yield the more stable N9 isomer. acs.org
Catalysts: Lewis acids, such as SnCl₄, can promote the formation of the N9 isomer in glycosylation reactions. nih.govacs.org
Protecting Groups: The use of protecting groups on the purine ring can direct alkylation to a specific nitrogen atom.
For instance, the Vorbrüggen silylation method, which is commonly used for nucleoside synthesis, generally leads to the thermodynamically favored N9 isomer. nih.gov However, under certain conditions, the regioselectivity can be altered to favor the N7 isomer. nih.gov Direct alkylation of 6-chloropurine with alkyl halides often results in a mixture of N7 and N9 isomers. nih.gov
Advanced Synthetic Techniques
To improve efficiency, yield, and selectivity, advanced synthetic techniques are increasingly being employed in the synthesis of purine derivatives.
One such technique is microwave-assisted synthesis . rsc.orgresearchgate.netrsc.orgacs.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. ub.edutandfonline.com This is attributed to the efficient and uniform heating of the reaction mixture. cdnsciencepub.com For example, microwave-assisted Mitsunobu reactions have been successfully used for the stereospecific alkylation of substituted adenines. rsc.orgrsc.org
Another advanced approach involves the use of flow chemistry . While not explicitly detailed in the provided context for this specific compound, flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents, and ease of scalability.
Catalytic methods , beyond those already mentioned, are also continually being developed. This includes the use of transition metal catalysts for cross-coupling reactions to form C-N bonds, which can be an alternative to traditional nucleophilic substitution.
Solid-Phase Synthetic Strategies for Purine Derivatives
Solid-phase synthesis has become a cornerstone in combinatorial chemistry and the generation of diverse molecular libraries, including those based on the purine scaffold. nih.govacs.org This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical reactions. The final product is then cleaved from the support. nih.gov This approach offers significant advantages, such as simplified purification, as excess reagents and by-products are washed away from the resin-bound intermediate at each step.
Several strategies have been developed for the solid-phase synthesis of purine derivatives, often classified by the point of attachment to the solid support. nih.govacs.org A common approach begins with the immobilization of a pyrimidine (B1678525) derivative, which is then elaborated to form the fused imidazole (B134444) ring of the purine structure. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) can be anchored to a Rink amide resin. researchgate.net Subsequent reactions, including nucleophilic substitution of the remaining chlorine, reduction of the nitro group, and cyclization, lead to the formation of the desired purine ring system. researchgate.netnih.gov
The choice of resin and linker is crucial for the success of solid-phase synthesis. Merrifield resins and Rink amide polystyrene supports are frequently employed. researchgate.net The synthesis allows for the introduction of diversity at multiple positions of the purine ring by varying the building blocks used in each step. google.com For example, after attaching a precursor to the support, different amines can be used to substitute a chlorine atom, and various aldehydes can be used in the cyclization step to create a range of substituted purines. nih.gov
Table 1: Overview of Solid-Phase Synthesis Strategies for Purine Derivatives
| Starting Material/Core | Resin Type | Key Reaction Steps | Points of Diversification | Reference |
|---|---|---|---|---|
| 4,6-dichloro-5-nitropyrimidine | Rink Amide | Resin coupling, Nucleophilic substitution, Nitro reduction, Cyclization | Position 6 (amines), Position 8 (aldehydes) | researchgate.net |
| Polymer supported α-amino acids | Not specified | Acylation, Arylation with dichloronitropyrimidine, Nitro reduction, Cyclization | Position 9 (amino acids), Position 6 (amines), Position 8 (aldehydes) | nih.gov |
| 2-Fluoro-6-phenylsulfenylpurine | Resin-bound amine | Mitsunobu alkylation (N9), C2 capture, Oxidation, C6 displacement | Position 2 (amines), Position 6 (amines/anilines), Position 9 (alcohols) | google.com |
Continuous Flow Reactor Methodologies for Efficient Purine Synthesis
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, including purine derivatives. acs.orgresearchgate.net This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, with the reaction occurring as the mixture flows through the system. researchgate.net
The primary advantages of continuous flow reactors include superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat and mass transfer, which can significantly improve reaction rates, yields, and product selectivity. acs.orgresearchgate.net This enhanced control also allows for the safe execution of highly exothermic or potentially hazardous reactions, such as those involving diazotization, which can be challenging in large-scale batch reactors. researchgate.net
For purine synthesis, flow technology offers a pathway to more efficient, sustainable, and scalable production. acs.org For example, the synthesis of purine nucleoside esters has been successfully achieved in a continuous flow microreactor using an immobilized enzyme catalyst. rsc.org This method resulted in high yields (78–93%) and demonstrated key benefits of flow synthesis, including mild reaction conditions and simple work-up procedures. rsc.org While many pharmaceutical syntheses still rely on batch reactors, there is a growing trend towards integrating flow technology due to its potential for lower risk, easier maintenance, and reduced reactor volume for large-scale production. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. | acs.orgresearchgate.net |
| Safety | Higher risk with hazardous reactions and large volumes. | Inherently safer due to small reaction volumes at any given time. | researchgate.net |
| Scalability | Difficult, often requires re-optimization of conditions. | Simpler, achieved by running the system for a longer duration. | acs.org |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. | researchgate.net |
Synthesis of Precursors and Intermediates for this compound
The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution of a suitable precursor, most commonly 6-chloropurine. prepchem.comscielo.org.mx This makes 6-chloropurine a key intermediate in the synthetic route.
Synthesis of 6-Chloropurine: 6-Chloropurine is a versatile intermediate used for the preparation of a wide array of 6-substituted purine derivatives. scielo.org.mxnih.gov It is often synthesized from commercially available 2-amino-6-chloropurine (B14584) via a diazotization reaction. scielo.org.mxredalyc.org In this process, the amino group at the C2 position is removed. An alternative and more direct precursor is hypoxanthine, which can be chlorinated using phosphoryl chloride (POCl₃) or a mixture of POCl₃ and PCl₅.
Final Synthetic Step to this compound: The final step in the synthesis involves the reaction of 6-chloropurine with n-propylamine. In this SNAr reaction, the amino group of n-propylamine acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring and displacing the chloride leaving group. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the HCl generated during the reaction. scielo.org.mx The N9 position of the purine ring is generally not alkylated under these conditions if the reaction is carefully controlled, yielding the desired this compound.
A similar synthesis, producing N-(1H-indol-1-yl)-N-propyl-9H-purin-6-amine, was achieved by reacting 6-chloropurine with the corresponding amine in 1-methyl-2-pyrrolidinone at 120°C. prepchem.com
Table 3: Key Precursors and Intermediates for this compound
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|
| 6-Chloropurine | C₅H₃ClN₄ | Key intermediate, electrophile at C6 position. | nih.gov |
| n-Propylamine | C₃H₉N | Nucleophile, source of the N-propylamino group. | guidechem.com |
| 2-Amino-6-chloropurine | C₅H₄ClN₅ | Starting material for the synthesis of 6-chloropurine. | scielo.org.mxredalyc.org |
| Hypoxanthine | C₅H₄N₄O | Alternative starting material for 6-chloropurine synthesis. |
Compound Index
Chemical Reactivity and Derivatization Strategies of N Propyl 9h Purin 6 Amine
Electrophilic and Nucleophilic Substitution Reactions of the Purine (B94841) Ring System
The purine core of N-propyl-9H-purin-6-amine, a fused heterocyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, exhibits a complex reactivity profile towards both electrophiles and nucleophiles. The electron-donating nature of the N6-propylamino group generally activates the purine ring towards electrophilic attack, while also influencing the regioselectivity of nucleophilic substitutions.
Electrophilic Substitution: Electrophilic attack on the purine ring typically requires the presence of electron-donating groups to activate the system. wur.nl For this compound, substitution is most likely to occur at the C8 position. wur.nl Common electrophilic substitution reactions include nitration, diazo coupling, and halogenation. wur.nl For instance, chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride, often at low temperatures to control reactivity, leading to the introduction of a chlorine atom, typically at the C2 position.
Nucleophilic Substitution: Nucleophilic substitution reactions are also a cornerstone of purine chemistry. The purine ring itself is electron-deficient, making it susceptible to attack by nucleophiles. The presence of a leaving group, such as a halogen at the C6 position, facilitates these reactions. For example, in the synthesis of related purine derivatives, the chlorine atom at the C6 position of 6-chloropurine (B14466) is readily displaced by amines, thiols, or alkoxides. mdpi.com This type of reaction, known as SNAr (nucleophilic aromatic substitution), is a common strategy for introducing diverse functionalities. researchgate.net The reaction of 6-chloropurine with N-propylamine in a suitable solvent like isopropanol (B130326) can yield this compound. google.com
The regioselectivity of both electrophilic and nucleophilic reactions can be influenced by the substitution pattern already present on the purine ring. wur.nl For example, the presence of a substituent at the N9 position can direct incoming groups to specific positions on the purine core.
Chemical Transformations at the N6-Propylamino Moiety
The N6-propylamino group of this compound offers a distinct site for chemical modification, separate from the purine ring itself. This primary amine functionality can undergo a variety of classical amine reactions.
Acylation: The primary amine can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. mnstate.edu This transformation can be useful for modulating the electronic properties and hydrogen bonding capabilities of the molecule. For example, the related compound N-(9-Propyl-9H-purin-6-yl)acetamide features an acetyl group on the N6-amino function. evitachem.com
Alkylation: Further alkylation of the N6-amino group is possible, though it can be challenging to control and may lead to polyalkylation. mnstate.edu
Diazotization: While primary aromatic amines can be converted to diazonium salts, which are versatile intermediates, this reaction is not typically applicable to N-alkylamino groups like the one in this compound. groenkennisnet.nl However, reductive removal of the amino group is possible using reagents like sodium in liquid ammonia. groenkennisnet.nl
Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes or ketones to form Schiff bases under mild acidic conditions.
These transformations at the N6-position are crucial for fine-tuning the biological activity of purine derivatives.
Modifications and Functionalization of the Purine Heterocycle
Beyond simple substitution, the purine heterocycle of this compound can undergo more profound modifications and functionalizations. These strategies often involve multi-step syntheses to introduce a wide array of chemical diversity.
One common approach involves starting with a polysubstituted pyrimidine, which is then cyclized to form the purine ring. ugr.esresearchgate.net For example, 4,5-diaminopyrimidines are key precursors in the Traube purine synthesis, a versatile method for preparing a variety of purine derivatives. wur.nl By modifying the substituents on the starting pyrimidine, a diverse library of purines can be generated.
Another strategy involves the direct functionalization of C-H and N-H bonds of the purine ring. rsc.org This modern approach utilizes catalytic methods to introduce new functional groups with high regioselectivity, offering a more atom-economical route to novel derivatives. rsc.org
Furthermore, the purine ring can be modified by introducing substituents at various positions, such as C2, C6, and C8, to explore their impact on biological activity. mdpi.com For instance, introducing a chlorine atom at the C2 position of an N6-substituted purine can significantly alter its properties. nih.gov
The table below summarizes some common modifications and the reagents used:
| Modification Type | Position | Reagent/Method | Reference |
| Halogenation | C2 | Phosphorus oxychloride (POCl₃) | |
| Nucleophilic Substitution | C6 | Amines, Thiols, Alkoxides | mdpi.com |
| C-H Functionalization | C2, C8 | Catalytic methods | rsc.org |
| Ring Construction | - | Traube purine synthesis from 4,5-diaminopyrimidines | wur.nl |
Development of Novel this compound Derivatives for Structure-Activity Exploration
The synthesis of novel derivatives of this compound is a key strategy for exploring structure-activity relationships (SAR). nih.govebi.ac.uk By systematically modifying different parts of the molecule, researchers can identify which structural features are critical for a desired biological effect. nih.gov
SAR studies on related purine scaffolds have shown that modifications at the N6, C2, and C8 positions can significantly impact potency and selectivity for biological targets. nih.govnih.gov For example, in a series of purine-based inhibitors, extensive SAR investigations were performed by varying substituents on the C8-aryl ring and at the N9 position of the adenine (B156593) core. nih.gov
The development of these derivatives often involves multi-step synthetic routes. A common strategy is the alkylation of a pre-functionalized purine core. For instance, 8-substituted adenines can be alkylated to introduce various groups at the N9 position. nih.gov Another approach involves the sequential substitution of a di-substituted purine, such as 2,6-dichloropurine, to introduce different functionalities at the C2 and C6 positions. mdpi.com
The following table highlights some examples of derivatives and their synthetic approaches:
| Derivative Type | Synthetic Approach | Key Intermediates | Reference |
| C8-Arylthio derivatives | Alkylation of 8-arylsulfanyl adenine | 8-arylsulfanyl adenine, alkyl tosylate | nih.gov |
| C2,N6-Disubstituted adenines | Sonogashira coupling and amination | 6-chloro-2-iodopurine, various amines | nih.gov |
| 2,6,9-Trisubstituted purines | Sequential alkylation and nucleophilic substitution | 2,6-dichloropurine, alkyl halides, amines | mdpi.com |
These synthetic efforts provide a library of compounds that can be screened for biological activity, leading to a deeper understanding of the SAR and the identification of lead compounds for further development.
Application of Click Chemistry and Other Orthogonal Bioconjugation Approaches with this compound Analogs
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. chemie-brunschwig.ch The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. researchgate.net
To apply click chemistry to this compound, analogs bearing either an azide (B81097) or an alkyne functionality must first be synthesized. For example, a propargyl group (containing an alkyne) can be introduced at the N9 position of the purine ring. This alkyne-modified purine can then be "clicked" onto a molecule containing an azide group, allowing for the facile creation of more complex structures. researchgate.net
This approach has been widely used to label DNA and other biomolecules with fluorescent dyes, peptides, and other reporter groups. researchgate.net Similarly, this compound analogs could be functionalized for attachment to larger scaffolds or surfaces.
Other orthogonal bioconjugation strategies, such as the Staudinger ligation, which involves the reaction of an azide with a phosphine, also offer powerful tools for modifying purine derivatives in a highly specific manner. These methods are particularly valuable for creating bioconjugates in complex biological environments. nih.gov
The table below outlines the key components for applying click chemistry to this compound analogs:
| Component | Description | Example | Reference |
| Clickable Handle | A functional group (azide or alkyne) introduced into the molecule. | N9-propargyl-9H-purin-6-amine | |
| Reaction Type | The specific "click" reaction used for conjugation. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |
| Application | The purpose of the bioconjugation. | Labeling with fluorescent dyes, attachment to peptides. | researchgate.net |
Advanced Analytical Characterization Techniques for N Propyl 9h Purin 6 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-propyl-9H-purin-6-amine and its analogues. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a purine (B94841) derivative provides key information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in this compound, distinct signals are expected for the protons of the propyl group (CH₃, CH₂, and N-CH₂) and the protons on the purine ring system (C2-H and C8-H), as well as the amino group protons (NH₂). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or -donating nature of adjacent atoms and functional groups. pressbooks.pub Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, aiding in the assignment of signals to specific positions in the molecule. For example, the methyl protons of the propyl group would typically appear as a triplet, being split by the adjacent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the purine ring and the propyl substituent are indicative of their hybridization and electronic environment. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the ¹H and ¹³C signals, allowing for the unambiguous assignment of all proton and carbon resonances and confirming the connectivity of the atoms within the molecule. researchgate.net
| ¹H NMR Data for a Related Purine Derivative | |
| Proton | Chemical Shift (δ, ppm) |
| CH (purine ring) | 8.33 (s, 1H) |
| CH (purine ring) | 7.74 (s, 1H) |
| NH₂ | 7.16 (br, 2H) |
| NCH₂ | 4.13 (t, J = 7.0 Hz, 2H) |
| NCH₂CH₂ | 1.79 (m, 2H) |
| SiCH₂CH₂ | 1.45 (m, 2H) |
| SiCH₂ | 0.45 (m, 2H) |
| Si(CH₃)₂ | -0.08 (s, 6H) |
| Data for 9,9'-[(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dibutane-4,1-diyl]bis(9H-purin-6-amine) in CDCl₃. rsc.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
For this compound (C₈H₁₁N₅), the expected monoisotopic mass is approximately 177.1014 g/mol . guidechem.comchemspider.com HRMS analysis can confirm this molecular weight, thereby verifying the chemical formula. The technique is also highly sensitive to impurities, which would appear as additional peaks in the mass spectrum, allowing for a thorough assessment of the sample's purity. For instance, in the analysis of 2-((5-Chlorothiophen-2-yl)ethynyl)-N-methyl-9H-purin-6-amine, HRMS confirmed the calculated mass of the [M+H]⁺ ion, substantiating its molecular formula. nih.gov
| HRMS Data for a Related Purine Derivative | |
| Compound | 2-((5-Chlorothiophen-2-yl)ethynyl)-N-methyl-9H-purin-6-amine nih.gov |
| Calculated Mass [M+H]⁺ | 290.0267 |
| Found Mass [M+H]⁺ | 290.0265 |
Chromatographic Methods for Isolation, Purity Determination, and Separation (HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and purity assessment of this compound and its derivatives. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
By selecting appropriate stationary and mobile phases, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. google.com The purity of a sample can be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a pure compound. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. d-nb.info Different HPLC methods, such as reverse-phase HPLC, can be employed for the separation of purine derivatives. sielc.com For instance, a method using a C18 column with an acetonitrile (B52724) and phosphate (B84403) buffer mobile phase has been used for the analysis of related compounds. ptfarm.pl
| HPLC Method Parameters for a Purine Derivative | |
| Column | Octadecyl (C18) ptfarm.pl |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) ptfarm.pl |
| Detection | UV at 239 nm ptfarm.pl |
Theoretical and Computational Investigations of N Propyl 9h Purin 6 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure, Tautomerism, and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For purine (B94841) and its derivatives, including N-propyl-9H-purin-6-amine, DFT calculations are crucial for understanding tautomerism and stability. mdpi.comscirp.org Purine can exist in several tautomeric forms, with the 7H and 9H tautomers being the most common. mdpi.comresearchgate.netresearchgate.net The relative stability of these tautomers can be significantly influenced by substituents and the solvent environment. researchgate.net
In the gas phase, the N9H tautomer of purine is generally the most stable. mdpi.com This preference is attributed to factors like intramolecular interactions and aromaticity. mdpi.comresearchgate.net The introduction of a substituent, such as a nitro group, can alter the stability order. For instance, with a nitro group at the C6 position, the 7H tautomer becomes more stable than the 9H form due to increased aromaticity. mdpi.com
Solvation also plays a critical role in tautomeric preference. mdpi.comresearchgate.net In aqueous solutions, the energy difference between the N7H and N9H tautomers of purine is minimal, and they often coexist in a mixture. mdpi.com Theoretical studies have shown that solvent effects, modeled using approaches like the Polarizable Continuum Model (PCM), can alter the relative stabilities of tautomers by tens of kcal/mol. mdpi.com
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.orgmdpi.com This method is instrumental in structure-based drug design, helping to understand the interactions that govern molecular recognition. For purine derivatives like this compound, docking studies have been employed to explore their binding to various protein targets. nih.govacs.orgmdpi.comacs.org
The purine scaffold is a versatile template for designing inhibitors for a range of protein families, including kinases and heat shock proteins. mdpi.comacs.orgtandfonline.comnih.gov Docking studies on purine analogs have revealed key interactions within the binding sites of these proteins. For example, in the case of Bcr-Abl kinase inhibitors, docking simulations helped to rationalize the observed structure-activity relationships and guide the design of more potent compounds. mdpi.com Similarly, for inhibitors of the Hsp90 paralog Grp94, docking studies elucidated how certain purine-based ligands can achieve selectivity by binding to a unique allosteric pocket. nih.govnih.gov
The accuracy of docking simulations is often validated by redocking a known ligand into its crystal structure and comparing the predicted pose with the experimental one. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.govunife.it For this compound and its analogs, MD simulations complement the static picture provided by molecular docking by revealing how the ligand and its target protein adapt to each other upon binding. mdpi.comnih.govresearchgate.net
MD simulations are particularly useful for assessing the stability of a ligand-protein complex. By analyzing trajectories over nanoseconds, researchers can observe whether the ligand remains in its initial binding pose or undergoes conformational changes. nih.govfrontiersin.org Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored to evaluate the stability of the complex. frontiersin.orgresearchgate.net
These simulations can also highlight the importance of specific interactions, such as hydrogen bonds, in maintaining the bound state. nih.gov For instance, MD simulations of a purine derivative bound to focal adhesion kinase (FAK) revealed the dynamic nature of hydrogen bonding interactions within the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.govmdpi.com For purine derivatives, 2D and 3D-QSAR models have been developed to guide the design of new analogs with improved potency and selectivity. tandfonline.comresearchgate.netnih.govacs.org
A typical QSAR study involves a series of related compounds, such as substituted purines, for which the biological activity has been measured experimentally. tandfonline.comresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. tandfonline.commdpi.com Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that relates the descriptors to the observed activity. tandfonline.comresearchgate.net
The predictive power of a QSAR model is assessed through internal and external validation. tandfonline.comresearchgate.net A good QSAR model will have a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), as well as good predictive ability for an external test set of compounds. tandfonline.comresearchgate.net These models can provide valuable insights into which structural features are important for activity. tandfonline.comnih.gov For example, a QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors related to the presence of specific substituents and hydrogen bonding capacity as being important for inhibitory activity. tandfonline.com
Pharmacophore Modeling and Ligand-Based Design Principles for Purine Scaffolds
Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.govacs.orgscispace.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. nih.govacs.orgresearchgate.net
For the purine scaffold, pharmacophore models have been developed to guide the discovery of new inhibitors for various targets. nih.govacs.orgscispace.com These models are typically generated by aligning a set of known active compounds and identifying common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govacs.orgresearchgate.net
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govacs.org This approach has been successfully applied to the discovery of novel Stat3 inhibitors, where a pharmacophore model derived from known inhibitors led to the identification of 2,6,9-trisubstituted purines as a new class of potent agents. nih.govacs.org The purine scaffold is considered a "privileged scaffold" because it can be readily modified to interact with a wide variety of biological targets. ugent.be
Biochemical Interactions and Molecular Mechanisms of N Propyl 9h Purin 6 Amine
In Vitro Enzymatic Interaction Studies
The interaction of 9-alkyladenines with enzymes of purine (B94841) metabolism has been a subject of scientific inquiry. A notable example is the study of N-propyl-9H-purin-6-amine (referred to in some studies as 9-n-propyladenine) as an inhibitor of adenosine (B11128) deaminase. datapdf.com Research has demonstrated that the inhibitory activity of 9-alkyladenines against adenosine deaminase increases as the length of the alkyl chain at the 9-position is extended from a methyl to an n-octyl group. datapdf.com
This trend suggests the presence of a nonpolar or hydrophobic region on the enzyme surface that accommodates the 9-alkyl substituent. datapdf.com For compounds with alkyl chains ranging from n-propyl to n-heptyl, the average change in the free energy of binding was calculated to be approximately -350 calories for each additional methylene (B1212753) group, highlighting the importance of hydrophobic interactions in the formation of the enzyme-inhibitor complex. datapdf.com These findings help to define a nonpolar binding area on adenosine deaminase that is approximately three to seven carbon atoms in length. datapdf.com
The significance of these hydrophobic bonds is a key factor in the mechanism of inhibition. datapdf.com In contrast, the introduction of a hydroxyl group on the alkyl chain can either increase or decrease the binding affinity, depending on its position, further underscoring the specific nature of the interactions within the enzyme's active site. datapdf.com
The purine structure is a common scaffold for the development of kinase inhibitors, as these molecules can mimic the natural ligand ATP and compete for its binding site. google.comgoogle.com While direct studies on this compound are not extensively documented, research on related purine derivatives provides a strong basis for its potential interactions with kinases and other signal transduction proteins.
For instance, various 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). google.com Similarly, other analogs have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in cell signaling pathways related to cell growth and differentiation. google.com The substitution pattern on the purine ring is critical for both potency and selectivity. mdpi.com
In a different context, a derivative of 9-propyladenine, a methylglyoxal-9-propyladenine adduct known as GPact-11a, has been identified as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. ersnet.org This compound was found to potentiate the forskolin-induced response in cells expressing wild-type CFTR, demonstrating that modifications of the this compound structure can lead to the modulation of ion channel activity, a key component of signal transduction. ersnet.org
Mechanistic Investigations of Enzymes Involved in Purine Metabolism
Molecular Basis of Ligand-Target Binding
Understanding how this compound and its analogs bind to their protein targets at a molecular level is crucial for rational drug design. This involves identifying the specific binding pockets and the nature of the intermolecular forces that stabilize the ligand-protein complex.
Structural studies and molecular modeling of various purine derivatives have revealed key features of their binding sites. For purine-based kinase inhibitors, the adenine (B156593) moiety typically occupies the ATP-binding pocket. nih.govfrontiersin.org Computational docking studies of related purine inhibitors targeting human DNA topoisomerase IIα have proposed that these compounds bind within the ATPase domain.
The stability of a protein-ligand complex is determined by a combination of interactions, primarily hydrogen bonds and hydrophobic interactions. ontosight.airesearchgate.net
Hydrogen Bonding: The purine ring of this compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors and an amino group that can act as a hydrogen bond donor. researchgate.net In studies of related purine inhibitors, hydrogen bonds are commonly observed between the purine core and key amino acid residues in the active site. For instance, in the context of DNA topoisomerase IIα inhibitors, hydrogen bonds with residues such as asparagine (Asn120) and serine (Ser149) have been proposed. The formation of N—H⋯N hydrogen bonds is also a common feature in the crystal structures of purine derivatives, often leading to the formation of dimers or chains. researchgate.net
Hydrophobic Interactions: The n-propyl group is a key contributor to the hydrophobic interactions of this compound. ontosight.aidatapdf.com As observed in the inhibition of adenosine deaminase, the nonpolar alkyl chain at the N9 position fits into a hydrophobic region of the enzyme, and the strength of this interaction increases with the length of the chain. datapdf.com This type of interaction is crucial for the folding of proteins and the binding of nonpolar molecules, as it minimizes unfavorable contact with water. ontosight.ai Molecular modeling studies of other purine-based ligands confirm that hydrophobic pockets within the binding site often accommodate the nonpolar substituents of the purine ring. nih.govfrontiersin.org
Identification of Binding Pockets and Key Residues through Structural Analysis
Interactions with Nucleic Acids (DNA and RNA) at a Molecular Level
The structural similarity of purine derivatives to the natural bases of DNA and RNA suggests a potential for direct interaction. ontosight.ailookchem.com
Studies have shown that certain adenine derivatives can interact with DNA. For example, a conjugate of dibenzotetraaza asm.organnulene (DBTAA) with propyladenine demonstrated molecular recognition for AT-rich sequences in DNA. beilstein-journals.org This interaction was evidenced by a distinct induced circular dichroism (ICD) band pattern, which was not observed with other types of double-stranded DNA or RNA. beilstein-journals.org The short propyl linker was found to be an essential structural feature for this specific recognition. beilstein-journals.org
Furthermore, research on a series of 9-alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines, which includes the 9-propyl derivative, investigated their effect on pBR322 plasmid DNA. researchgate.net The results from gel electrophoresis suggested that these aminotetrazole purine derivatives can cause damage to the DNA. researchgate.net This indicates that this compound derivatives have the potential to interact directly with DNA, possibly leading to cleavage or conformational changes. researchgate.net
Non Clinical Research Applications of N Propyl 9h Purin 6 Amine
N-propyl-9H-purin-6-amine as a Building Block in Complex Organic Synthesis
This compound is classified as a heterocyclic building block in chemical synthesis. lab-chemicals.comlab-chemicals.com This designation means it serves as a foundational scaffold upon which more complex molecules can be constructed. The purine (B94841) core is relatively stable, while the exocyclic amine and the N9-propyl group provide sites for chemical modification.
In synthetic strategies, the primary amine at the C6 position can undergo various reactions, such as acylation or alkylation, to introduce new functional groups. The purine ring itself can also be modified. For instance, related purine building blocks are used in nucleophilic substitution reactions to create derivatives with diverse properties. acs.org A common synthetic approach involves starting with a commercially available substituted purine and systematically adding functional groups to build a target molecule with desired characteristics. acs.org For example, syntheses of complex nucleoside analogues often begin with a pre-formed purine base which is then coupled to a sugar moiety or another side chain. acs.org
The synthesis of 2-Fluoro-9-propyl-9H-purin-6-amine, an inhibitor of the ADAR1 enzyme, illustrates this principle. acs.org The process starts with a suitable purine precursor that is modified to yield the final, more complex product. acs.org This modular approach is fundamental to creating libraries of compounds for drug discovery and chemical biology.
Table 1: Examples of Complex Molecules from Purine Building Blocks
| Starting Purine Type | Reaction Type | Resulting Complex Molecule Class | Research Application |
|---|---|---|---|
| 6-Chloropurine (B14466) | Nucleophilic Substitution | 6-substituted purine derivatives | Kinase inhibitor development |
| 6-Benzyladenine | N-Alkylation & Saponification | Purine acetic acid analogues | Acyclic nucleoside libraries acs.org |
| Substituted Purine | Nucleophilic Substitution | 2-Fluoro-9-propyl-9H-purin-6-amine | Enzyme inhibition studies acs.org |
| 6-Chloroguanine | N-Alkylation | 6-(Methylthio)guanine derivatives | Synthesis of antimetabolites acs.org |
Utilization of this compound as a Chemical Probe for Fundamental Cellular Processes
The development of chemical probes is essential for dissecting complex biological pathways. acs.org These small molecules are designed to interact with specific proteins or cellular components, allowing researchers to study their function in real-time. Purine derivatives are particularly effective as scaffolds for such probes due to their inherent ability to interact with the ATP-binding sites of many enzymes, especially kinases.
A key application is in the study of the "epichaperome," a network of molecular chaperones that is altered in disease states like cancer. researchgate.net Researchers have developed purine-based probes to detect and quantify these disease-specific protein complexes. For example, a chemical probe, 9-(3-Aminopropyl)-8-((2-methoxyethyl)thio)-9H-purin-6-amine, which is structurally analogous to this compound, was synthesized to serve this purpose. nih.gov This probe features the core purine structure for binding and a reactive linker for attaching reporter molecules, such as fluorophores (e.g., FITC). researchgate.netnih.gov
These probes allow for the selective detection of the epichaperome in cancer cells, providing a tool to investigate protein connectivity dysfunctions and develop targeted therapies. researchgate.netbiorxiv.org The N-propyl group on this compound can be functionalized to incorporate linkers and reporter tags, making it a suitable platform for creating custom chemical probes to investigate a wide array of fundamental cellular processes, from protein-protein interactions to metabolic pathways. acs.orgnih.gov
Applications in Combinatorial Chemistry for Generating Diverse Purine Libraries
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity in high-throughput screening (HTS) campaigns to identify lead compounds for drug development. acs.orggoogle.com
This compound is an ideal starting point for building such libraries. Its purine scaffold can be systematically decorated with a variety of chemical groups at different positions. For instance, different substituents can be added to the C2, C6, and N9 positions of the purine ring to generate thousands of unique compounds from a single core structure.
One study describes the solution-phase parallel synthesis of acyclic nucleoside libraries based on purine and pyrimidine (B1678525) scaffolds. acs.org This method allows for the efficient production of diverse small molecules needed to probe new biological targets. acs.org Similarly, another research effort focused on modifying the purine scaffold to develop selective inhibitors for the Nek2 kinase, a protein involved in cell division. oncotarget.com By creating a library of purine derivatives and screening them against Nek2 and other kinases, researchers were able to identify compounds with high selectivity, demonstrating the power of this approach. oncotarget.com
Table 2: Conceptual Combinatorial Library from a Purine Scaffold
| Scaffold Position | Set of Possible Substituents |
|---|---|
| C2 Position | -H, -Cl, -NH2, -Phenyl |
| C6 Position | -NH-Cyclohexyl, -O-Benzyl, -NH-Arylurea |
| N9 Position | -Propyl, -Isopropyl, -Cyclopentyl, -Benzyl |
This table illustrates how varying substituents at key positions can generate a large and diverse library of compounds from a single purine core.
Potential Roles in Material Science and Supramolecular Chemistry (Theoretical or Early Stage)
The application of this compound in material science is largely theoretical and stems from its inherent properties that are central to the field of supramolecular chemistry. Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi-res.com
The purine ring system, with its multiple nitrogen atoms and aromatic character, is adept at forming these interactions. A crystal structure analysis of a closely related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, revealed that the molecules self-assemble into a complex three-dimensional network. researchgate.net This assembly is driven by specific interactions:
Hydrogen Bonds: Pairs of molecules are linked into dimers via N—H···N hydrogen bonds between the exocyclic amine of one molecule and a ring nitrogen of another. researchgate.net
π-π Stacking: The flat, aromatic purine rings stack on top of each other, creating stabilizing π-π interactions with a centroid-to-centroid distance of 3.3071 Å. researchgate.net
C—H···π Contacts: Additional weak interactions further connect the molecules into the larger network. researchgate.net
This ability to self-assemble into ordered, multidimensional structures is a foundational principle for designing novel materials. While specific applications for this compound in materials like conductive polymers or nanoscale devices have not been extensively realized, its predictable self-assembly through hydrogen bonding and π-stacking suggests a theoretical potential for its use as a component in designing crystalline solids and other supramolecular structures.
Future Directions and Emerging Research Avenues for N Propyl 9h Purin 6 Amine Research
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of N-substituted purines like N-propyl-9H-purin-6-amine is often complicated by the formation of regioisomers, typically a mixture of N7- and N9-alkylated products. acs.orgresearchgate.net Traditional alkylation using alkyl halides under basic conditions frequently yields the thermodynamically more stable N9 isomer as the major product, with the N7 isomer as a minor, difficult-to-separate byproduct. acs.orgnih.gov This lack of regioselectivity presents a significant challenge for efficient synthesis.
Future synthetic strategies will focus on overcoming this hurdle. Emerging methods aim to provide high yields and, crucially, high selectivity for the desired N9 isomer. One promising approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a reaction accelerant. nih.govnih.gov This method has been shown to facilitate rapid N9-alkylation of purine (B94841) scaffolds at room temperature, often completing within minutes and offering high yields and selectivity. nih.govnih.govresearchgate.net The mild conditions are also suitable for combinatorial chemistry and high-throughput applications. nih.govnih.gov
Other innovative techniques include:
Microwave-assisted synthesis: This can dramatically shorten reaction times. researchgate.net
Lewis acid catalysis: The use of catalysts like SnCl₄ with N-trimethylsilylated purines can direct alkylation towards the N7 position, which could be useful for creating a diverse library of isomers for screening. acs.orgnih.gov
Steric shielding: Introducing bulky substituents at adjacent positions on the purine ring can physically block access to the N7 nitrogen, thereby favoring N9 alkylation. acs.org
Novel reagents: The development of pre-formed, soluble purine salts, such as diazabicycloundecenium salts, allows for alkylation under neutral conditions, which is beneficial when working with sensitive substrates. tandfonline.com
These next-generation methodologies promise to make the synthesis of specific isomers like this compound more efficient, cost-effective, and scalable, which is essential for extensive biological evaluation.
Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Insights
Computational chemistry is becoming an indispensable tool in modern drug discovery, offering the ability to predict molecular behavior and guide synthetic efforts. For this compound and its derivatives, advanced computational approaches can provide profound insights that were previously unattainable.
Predictive Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are vital for predicting the biological activity of novel compounds. By analyzing a series of N6-substituted adenosine (B11128) analogs, researchers have developed models that correlate molecular descriptors (like flexibility and hydrophobicity) with activity at specific receptors. nih.govresearchgate.net These models can guide the design of new derivatives of this compound with optimized properties. For instance, computational tools like Topomer CoMFA can automate the creation of QSAR models to identify novel scaffolds and optimize R-group substitutions for enhanced potency and selectivity. mdpi.com
Mechanistic Insights through Simulation: Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are powerful techniques for understanding how these molecules interact with their biological targets at an atomic level. scispace.comresearchgate.net These methods can:
Model the precise binding mode of a ligand within a protein's active site. scispace.com
Elucidate the step-by-step mechanism of enzyme inhibition. scispace.comacs.org
Predict the thermodynamic and kinetic profiles of a binding event. scispace.com
Identify key amino acid residues involved in the interaction, paving the way for rational drug design. scispace.comresearchgate.net
For example, QM/MM calculations have been used to investigate the inhibition mechanism of xanthine (B1682287) oxidoreductase by purine analogs, providing insights that could lead to the design of more effective inhibitors. scispace.comresearchgate.net By applying these computational methods to this compound, researchers can accelerate the design-synthesize-test cycle, leading to the faster development of compounds with desired biological functions.
Elucidation of Novel Biochemical Interaction Mechanisms through Multi-Omics and Structural Biology
Understanding how this compound interacts with biological systems is key to harnessing its potential. The integration of multi-omics and structural biology offers a holistic view of its mechanism of action.
Structural Biology: X-ray crystallography and NMR spectroscopy provide high-resolution, three-dimensional structures of purine derivatives bound to their protein targets. acs.orgnih.gov These structural snapshots are invaluable for structure-guided drug design. For instance, the crystal structure of a 2-amino-9H-purine ligand bound to the BRD9 bromodomain revealed an "induced-fit" pocket, providing a new template for designing selective inhibitors. acs.org Similarly, structural analysis of N6-substituted adenosine analogues in complex with M. tuberculosis adenosine kinase highlighted a unique cavity that could be exploited to enhance both potency and selectivity. nih.gov Obtaining a crystal structure of this compound with a target protein would offer a precise roadmap for future optimization.
Multi-Omics Approaches: Multi-omics—encompassing genomics, proteomics, and metabolomics—can reveal the broader physiological impact of a compound. For example, metabolomic analysis can show how purine analogs affect metabolic pathways within cells. mdpi.com In one study, treating fungal cells with a purine derivative and analyzing the resulting changes in inositol (B14025) phosphate (B84403) levels provided direct evidence of target engagement and downstream pathway modulation. acs.org These systems-level approaches can uncover novel targets, identify mechanisms of action or resistance, and reveal potential off-target effects, providing a comprehensive understanding of the compound's biological footprint.
Exploration of this compound as a Scaffold for Innovative Chemical Biology Tools
The stable and versatile purine core of this compound makes it an excellent starting point, or "scaffold," for creating sophisticated chemical biology tools. rsc.orgacs.org These tools are designed to probe biological systems, track molecules in living cells, and identify new protein targets.
A key strategy is the development of fluorescent probes. By attaching a fluorescent dye (a fluorophore) to the purine scaffold, researchers can create molecules that light up when they bind to their target. nih.govnih.gov The selection of the attachment site is critical to ensure that the dye does not interfere with target binding. For purine-scaffold inhibitors of Hsp90, structural studies showed that the N9 position is oriented towards the solvent, making it an ideal attachment point for a linker and dye. nih.govresearchgate.net These fluorescent probes have been successfully used in techniques like fluorescence microscopy and flow cytometry to study Hsp90 in live, heterogeneous cell populations. nih.govnih.gov
Similarly, this compound could be modified to create:
Biotinylated probes: For use in pull-down assays to identify binding partners.
Photo-affinity labels: To covalently crosslink with their target protein upon UV irradiation, enabling definitive target identification.
Click chemistry handles: To allow for facile modification and attachment of various functional groups.
Developing such tools from the this compound scaffold would enable deeper investigation into its biological roles and the pathways it modulates. smolecule.com
Strategies for High-Throughput Screening and Lead Identification in Chemical Discovery
To accelerate the discovery of new drugs, researchers rely on high-throughput screening (HTS) to rapidly test thousands or even millions of compounds for biological activity. The purine scaffold is well-suited for the creation of large "libraries" of related compounds for such screening campaigns. nih.gov
Future strategies will focus on integrating efficient synthesis with HTS. The development of rapid, reliable synthetic methods, such as the TBAF-assisted N9-alkylation, is crucial because it allows for the parallel synthesis of a large library of purine analogs in microtiter plates. nih.govnih.govresearchgate.net These libraries can then be subjected to in situ screening, where the biological assay is performed directly in the synthesis plate, streamlining the entire discovery process. nih.gov
Lead Optimization: Once initial "hits" are identified from an HTS campaign, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, oral bioavailability). researchgate.net For purine-based inhibitors, this often involves exploring different substituents at various positions on the purine ring. acs.orgresearchgate.net Computational models and structural biology data play a key role in guiding these modifications. researchgate.net By combining HTS with rational, structure-guided lead optimization, the path from an initial hit compound based on the this compound scaffold to a viable drug candidate can be significantly shortened.
| Research Avenue | Key Methodologies | Primary Goal | Relevant Findings |
| 8.1. Next-Gen Synthesis | TBAF-assisted alkylation, Microwave synthesis, Steric shielding | Enhance efficiency and regioselectivity for N9-alkylation | TBAF method provides rapid, high-yield, and selective N9-alkylation at room temperature. nih.govnih.gov |
| 8.2. Computational Approaches | QSAR, Molecular Dynamics (MD), QM/MM simulations | Predict biological activity and understand interaction mechanisms | QSAR models guide design of potent analogs; simulations reveal atomic-level binding details. nih.govscispace.com |
| 8.3. Biochemical Mechanisms | X-ray crystallography, NMR, Multi-omics (Metabolomics) | Elucidate 3D binding structures and cellular impact | Crystal structures reveal unique binding pockets; metabolomics confirms target engagement. acs.orgacs.org |
| 8.4. Chemical Biology Tools | Fluorescent labeling, Biotinylation, Photo-affinity labeling | Create probes to study biological systems | Purine scaffolds can be labeled at the N9 position to create fluorescent probes for live-cell imaging. nih.govresearchgate.net |
| 8.5. High-Throughput Screening | Combinatorial chemistry, In situ screening, Lead optimization | Accelerate discovery of new lead compounds | Mild synthetic conditions permit library creation in microtiter plates for direct screening. nih.gov |
Q & A
Q. What are the optimized synthetic routes for N-propyl-9H-purin-6-amine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkynyl-substituted analogs (e.g., 2-((5-chlorothiophen-2-yl)ethynyl)-N-propyl-9H-purin-6-amine) are prepared using Sonogashira coupling, where reaction time, temperature (optimized at 60–80°C), and palladium catalysts (e.g., Pd(PPh₃)₄) critically affect yield . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or crystallization. Monitoring intermediates via TLC and verifying final purity with HPLC (>95%) are standard practices .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., propyl group signals at δ ~0.9–1.7 ppm for CH₃ and CH₂) and tautomeric forms .
- X-ray crystallography : Resolves bond angles (e.g., N1–C1–Cl1 = 113.95° in chlorinated analogs) and packing motifs. Software like Mercury (Cambridge Crystallographic Data Centre) aids in void analysis and structure comparison .
- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ = 318.0585 for alkynyl derivatives) .
Q. How does the alkyl chain length at the N9 position influence solubility and biological activity?
Longer alkyl chains (e.g., decyl or butyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. For example, 9-decyl-9H-purin-6-amine exhibits ~2-fold higher cellular uptake than methyl-substituted analogs but requires DMSO solubilization (>10% v/v). Activity in enzyme inhibition assays (e.g., phosphoinositide 3-kinase) correlates with chain length due to hydrophobic binding pocket interactions .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity in kinase inhibition?
- Substitution at C2/C8 : Chlorine or fluorine at C2 (e.g., 2-chloro-N,N,9-trimethyl-9H-purin-6-amine) increases steric hindrance, reducing off-target binding.
- N6 modifications : Cyclopropyl or dimethylamine groups modulate hydrogen-bonding capacity (e.g., N6-cyclopropyl derivatives show 50% higher selectivity for PI3Kα vs. PI3Kγ) .
- Molecular docking : Use tools like AutoDock Vina to predict binding poses against kinase ATP pockets. Validate with mutagenesis studies (e.g., K802A mutation in PI3Kγ disrupts binding) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Assay standardization : Control variables like ATP concentration (1–10 µM) in kinase assays to minimize variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of propyl chains) that may explain discrepancies between in vitro and in vivo data .
- Orthogonal validation : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How do tautomeric equilibria of this compound impact its interaction with nucleic acids?
The N7–H and N9–H tautomers dominate, altering hydrogen-bonding patterns. For example:
Q. What crystallographic parameters distinguish this compound from its halogenated derivatives?
- Bond angles : Chlorinated analogs (e.g., 2-chloro-9-isopropyl derivatives) show wider N1–C1–Cl1 angles (113.95°) vs. non-halogenated compounds (105–110°) .
- Packing motifs : Propyl chains induce herringbone packing, while chloro groups favor π-stacking (interplanar distance ~3.5 Å) .
- Thermal displacement parameters : Higher B-factors (~8–10 Ų) for propyl groups indicate conformational flexibility .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| X-ray crystallography | Bond angle/packing analysis | |
| ESI-HRMS | Molecular weight validation | |
| CETSA | Target engagement validation | |
| Molecular docking | Binding pose prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
